N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohexanecarboxamide
Description
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohexanecarboxamide is a synthetic triazolopyrimidine derivative characterized by a propyl linker connecting the [1,2,4]triazolo[1,5-a]pyrimidine core to a cyclohexanecarboxamide moiety.
Such structural features align with structure-activity relationship (SAR) principles observed in cannabinoid receptor ligands .
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c21-14(13-6-2-1-3-7-13)16-8-4-5-12-9-17-15-18-11-19-20(15)10-12/h9-11,13H,1-8H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDPQDBVBBFOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohexanecarboxamide typically involves the following steps:
-
Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized through a microwave-mediated, catalyst-free reaction involving enaminonitriles and benzohydrazides. This tandem reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
-
Attachment of the Propyl Chain: : The propyl chain is introduced through a nucleophilic substitution reaction, where the triazolopyrimidine core reacts with a suitable propylating agent under basic conditions.
-
Formation of the Cyclohexanecarboxamide Moiety: : The final step involves the coupling of the propylated triazolopyrimidine with cyclohexanecarboxylic acid or its derivatives using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors for the microwave-mediated reactions and automated systems for the coupling steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially reducing the triazole ring to a dihydrotriazole.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl chain and the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazolopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohexanecarboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound lacks aromatic or bulky substituents at position 2 (unlike compound 38’s benzyl-methylamino group), which may reduce steric hindrance and alter receptor-binding kinetics.
Linker and Carboxamide Group: The target’s propyl linker provides a shorter aliphatic chain than the pentyl group in analogs 38 and 40, likely reducing lipophilicity and improving aqueous solubility.
Thermal Stability :
- Compound 38 ’s melting point (157°C) suggests high crystallinity, possibly due to its benzyl substituent and pentyl chain. The target’s melting point is unreported but may differ due to structural simplicity.
Potential Advantages of the Target Compound
Simplified Structure : The absence of complex substituents may reduce synthetic complexity and cost.
Optimized Lipophilicity : Shorter propyl linker vs. pentyl chains could enhance bioavailability.
Metabolic Stability : Cyclohexanecarboxamide may resist enzymatic degradation better than N-cyclohexyl groups.
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the triazolo-pyrimidine class, characterized by a triazolo ring fused to a pyrimidine structure. The presence of the cyclohexanecarboxamide moiety enhances its biological interactions. The molecular formula is C_{13}H_{17N_5O and it has a molecular weight of 253.31 g/mol.
Target Proteins:
The primary target for this compound is Cyclin-Dependent Kinase 2 (CDK2). The compound inhibits CDK2 activity, which plays a crucial role in cell cycle regulation.
Biochemical Pathways:
The compound also influences the ERK signaling pathway by decreasing the phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT. This modulation can lead to significant alterations in cellular proliferation and survival.
Biological Activity
This compound exhibits a range of biological activities:
- Anticancer Activity: The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that it effectively induces apoptosis in breast cancer cells through CDK2 inhibition.
- Neuroprotective Effects: Research indicates potential neuroprotective properties against neurodegenerative diseases by modulating pathways involved in neuronal survival.
Case Studies
- In Vitro Studies:
- A study published in European Journal of Medicinal Chemistry highlighted the anticancer efficacy of the compound against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
- In Vivo Studies:
- An animal model study demonstrated that administration of this compound resulted in tumor size reduction in xenograft models of human cancer.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 3-(4-(5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)phenol) | Structure | Anticancer properties |
| 5-(2-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)phenol | Structure | Neuroprotective effects |
| 7-(3-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yloxy)quinoline | Structure | Antimicrobial activity |
These compounds share structural similarities with this compound but exhibit distinct biological activities based on their substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
